![molecular formula C24H19FN4O2S B2536186 N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-81-7](/img/structure/B2536186.png)

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

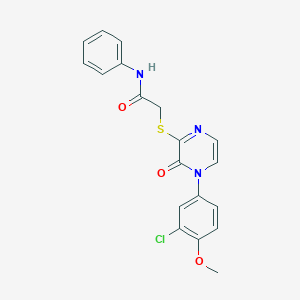

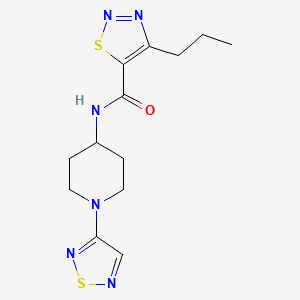

The synthesis of benzamide derivatives is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and varies based on the specific substituents attached to the benzamide core. For instance, “N-(4-Fluorophenyl)benzamide” has a molecular formula of CHFNO, an average mass of 215.223 Da, and a monoisotopic mass of 215.074646 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary based on their specific structure. For example, “N-(4-Fluorophenyl)benzamide” has a molecular formula of CHFNO, an average mass of 215.223 Da, and a monoisotopic mass of 215.074646 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has delved into the synthesis of compounds with similar structural motifs, highlighting the nucleophilic vinylic substitution reactions for creating fluorinated heterocyclic compounds and their potential as precursors in heterocyclic synthesis (Meiresonne et al., 2015). Another study presented a catalyst- and solvent-free synthesis approach for benzamide derivatives, emphasizing the efficiency of microwave-assisted techniques in organic synthesis (Moreno-Fuquen et al., 2019).

Biological Activity

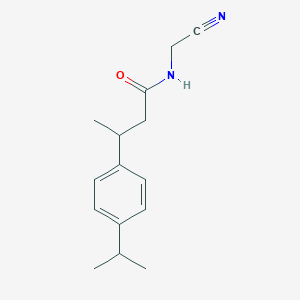

Fluorinated compounds, similar in structure to the queried chemical, have been tested for their biological activities. Thiourea derivatives showed significant antibiofilm properties against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Limban et al., 2011). Additionally, novel sulphonamides incorporating triazene moieties were found to inhibit carbonic anhydrase I and II effectively, suggesting their utility in treating conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).

Antimicrobial and Antitumor Applications

Various studies have synthesized and evaluated the antimicrobial and antitumor activities of benzamide-based compounds and their derivatives. For instance, benzamide-based 5-aminopyrazoles demonstrated significant antiavian influenza virus activity, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020). Fluorinated 1,2-benzisothiazol-3(2H)-ones and their dithiobis(benzamides) derivatives were prepared and showed high activity against fungi and Gram-positive microorganisms, indicating their potential as antimicrobial agents (Carmellino et al., 1994).

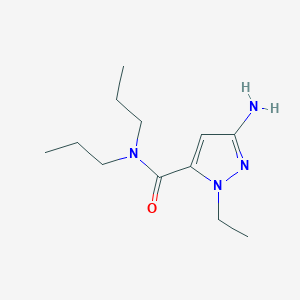

Mecanismo De Acción

The mechanism of action of benzamide derivatives can vary widely based on their specific structure and the biological system they interact with. For instance, some benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of bacteria and fungi.

Safety and Hazards

Benzamide derivatives should be handled with care. They can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S/c25-19-11-13-20(14-12-19)29-22(15-26-23(31)18-9-5-2-6-10-18)27-28-24(29)32-16-21(30)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERWYNBKGSBPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-3-{5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl}-5-fluoropyridine](/img/structure/B2536103.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)